N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide
Overview
Description
N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminopentene chain, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide typically involves multiple steps, starting with the protection of the amine group using a Boc group. The aminopentene chain is then introduced through a series of reactions, including amination and alkylation. The morpholine ring is incorporated through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in binding or catalytic processes. The morpholine ring may enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Boc-p-phenylenediamine: Used in dye-sensitized solar cells and as a precursor for various aniline derivatives.
N-Boc-®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-yl Acetate: Utilized in the synthesis of pharmaceutical intermediates.
Uniqueness
N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide is unique due to its combination of a Boc-protected amine, an aminopentene chain, and a morpholine ring.
Properties
IUPAC Name |
tert-butyl N-(5-morpholin-4-yl-5-oxopent-1-en-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-11(15-13(18)20-14(2,3)4)10-12(17)16-6-8-19-9-7-16/h5,11H,1,6-10H2,2-4H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSNYQJTGMENI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N1CCOCC1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121413 | |
Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-21-1 | |
Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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